4-(苯甲酰氨基)苯甲酸

描述

4-(Phenylcarbamoyl)benzoic acid is a compound that can be associated with various chemical reactions and possesses distinct physical and chemical properties. It is related to benzoic acid derivatives, which are often used in the synthesis of various organic compounds, including materials for organic light-emitting devices and liquid crystals. The compound's structure and reactivity can be influenced by the presence of substituents on the phenyl ring, which can affect its electronic properties and interaction with other molecules.

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves multi-step reactions, including functional group transformations and coupling reactions. For instance, the synthesis of 4-((4'-N,N-diphenyl)phenyl)-benzoic acid involves Ullman and Suzuki coupling reactions, starting from 4-bromoaniline and ethyl p-bromobenzoate . Similarly, the synthesis of 4-(4-Phenylbutoxy) benzoic acid is achieved through a four-step reaction using 4-chloro-1-butanol, with CHCl_3 as a solvent and AlCl_3 as a catalyst . These methods highlight the versatility of benzoic acid derivatives in chemical synthesis and their potential for modification to achieve desired properties.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry. For example, the structure of a proton transfer derivative of 4-aminoantipyrine and 2-mercaptobenzoic acid was confirmed using elemental analysis, IR, 1H and 13C NMR, and mass spectral data . Additionally, the molecular structures and geometries of azo-benzoic acids were optimized using density functional theory (DFT) methods, providing insights into the electronic properties and stability of these molecules .

Chemical Reactions Analysis

Benzoic acid derivatives undergo a range of chemical reactions, including acid-base dissociation, azo-hydrazone tautomerism , and charge transfer processes . The reactivity of these compounds can be influenced by substituents on the aromatic ring, as demonstrated by the base-catalyzed hydrolysis of phenyl esters of para-substituted benzoic acids, which follows the Hammett relationship . These reactions are crucial for understanding the behavior of benzoic acid derivatives in various chemical environments and for designing compounds with specific reactivities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are determined by their molecular structure and the nature of their substituents. For instance, the fluorescence spectra of 4-(N-phenylamino)benzoic acid indicate intramolecular charge transfer (ICT) characteristics, which are influenced by the N-phenyl/amino conjugation effect . The thermal stability of these compounds is also an important property, as shown by the good thermal stability of the ion-pair compound formed from 4-aminoantipyrine and 2-mercaptobenzoic acid . These properties are essential for the application of benzoic acid derivatives in materials science and other fields.

科学研究应用

聚合物-稀土配合物

4-(氯甲基)苯甲酸,一种相关化合物,已被用于制备聚合物-稀土配合物。这些配合物以芳基羧酸功能化的聚苯乙烯和Tb(III)离子为特征,显示出强烈的荧光发射,展示了“天线效应”。这表明在荧光至关重要的传感和成像等领域具有潜在应用 (高,方,& 门,2012).

苯甲酸衍生物的生物传感器

一项研究开发了一种用于检测苯甲酸衍生物(包括4-羟基苯甲酸)的合成生物传感器,在酿酒酵母中。该生物传感器可以检测此类衍生物的体内产生,表明其在微生物工程和苯甲酸衍生物可持续生产的高通量筛选中的潜力 (Castaño-Cerezo 等,2020).

晶体结构测定

使用核磁共振粉末晶体学的新方法来确定含有类似于4-(苯甲酰氨基)苯甲酸结构的药物分子的晶体结构。这种方法适用于大型药物分子,强调了此类化合物在药物研究中的重要性 (Baias 等,2013).

药物化学中的合成

4-((苯甲酰氨基)氧基)苯甲酸与4-(苯甲酰氨基)苯甲酸密切相关,已被合成作为抗阿尔茨海默病药物的潜在构建块。这突出了它们在药物化学和药物发现中的重要性 (Košak & Gobec,2020).

染料敏化太阳能电池

在可再生能源领域,苯甲酸衍生物已被用于研究染料敏化太阳能电池中电子受体的影响。这项研究可以带来更有效的太阳能转换技术 (杨等,2016).

超分子液晶配合物

苯甲酸衍生物,包括4-(苯甲酰氨基)苯甲酸,已被用于创建超分子液晶配合物。这些配合物表现出向列相,表明在液晶技术和显示系统中具有潜在应用 (Alaasar & Tschierske,2019).

安全和危害

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用机制

Mode of Action

It’s known that benzoic acid derivatives can undergo various reactions such as electrophilic nitration and friedel-crafts acylation . These reactions introduce deactivating, meta-directing substituents on an aromatic ring. The attached atoms are in a high oxidation state, and their reduction converts these electron-withdrawing functions into electron-donating amino and alkyl groups .

Biochemical Pathways

It’s known that phenolic compounds, which include benzoic acid derivatives, are synthesized via the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

It’s known that the bioavailability of phenolic compounds found in foods begins in the oral cavity via metabolism reactions

Result of Action

It’s known that reactions at the benzylic position are very important for synthesis problems

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(phenylcarbamoyl)benzoic Acid. For instance, the acidity of carboxylic acids, such as benzoic acid, can be influenced by the presence of a carbonyl group adjacent to a hydroxyl group . This can have a profound effect on the acidity of the hydroxyl proton

属性

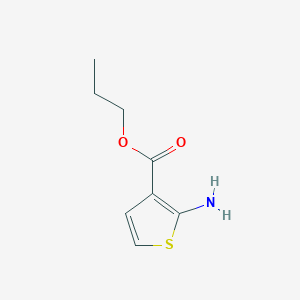

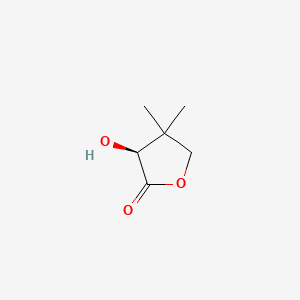

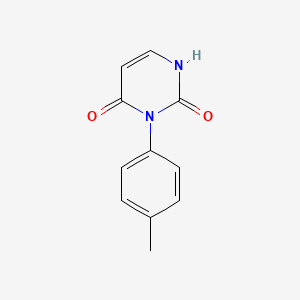

IUPAC Name |

4-(phenylcarbamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-13(15-12-4-2-1-3-5-12)10-6-8-11(9-7-10)14(17)18/h1-9H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNCHBBZGCITQPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Isopropyl-1h-imidazo[4,5-c]pyridine](/img/structure/B3023536.png)

![pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3023550.png)